Unii-B35S89jsru

Catalog No.
S1482290
CAS No.
4135-11-9
M.F
C56H98N16O13
M. Wt
1203.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Unii-B35S89jsru

CAS Number

4135-11-9

Product Name

Unii-B35S89jsru

IUPAC Name

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

Molecular Formula

C56H98N16O13

Molecular Weight

1203.5 g/mol

InChI

InChI=1S/C56H98N16O13/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-/m0/s1

InChI Key

WQVJHHACXVLGBL-CTMZAJDNSA-N

SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O

Synonyms

(S)-N-((S)-4-amino-1-(((2S,3R)-1-(((S)-4-amino-1-oxo-1-(((3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-((R)-1-hydroxyethyl)-12-isobutyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl)amino)butan-2-yl)amino

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O

Isomeric SMILES

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O
  • Compound: Polymyxin B1 []
  • Origin: Polymyxin B1 is a cyclic polypeptide antibiotic obtained from strains of the bacterium Bacillus polymyxa [, ].
  • Significance: Polymyxin B1 is a clinically important antibiotic used against a variety of Gram-negative bacteria, particularly those resistant to other antibiotics [, ].

Molecular Structure Analysis

  • Polymyxin B1 is a complex molecule with a cyclic peptide structure containing five amino acid residues linked by peptide bonds [, ].
  • Key features include a fatty acid tail and a positively charged peptide ring. The fatty acid tail allows the molecule to interact with the hydrophobic core of the bacterial membrane, while the positively charged ring interacts with the negatively charged lipopolysaccharide (LPS) layer of the bacteria [, ].
  • A notable aspect is the presence of multiple chiral centers, indicating a complex three-dimensional structure crucial for its function [].

Chemical Reactions Analysis

  • Synthesis: Polymyxin B1 is naturally produced by Bacillus polymyxa. While large-scale production utilizes this method, there are no commercially available synthetic routes for Polymyxin B1.
  • Decomposition: Polymyxin B1 can degrade under extreme heat and strong acidic or basic conditions.
  • Mechanism of Action: Polymyxin B1 disrupts the bacterial cell membrane by binding to LPS molecules. This disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death [, ]. The reaction can be represented as follows:

Polymyxin B1 + Bacteria -> Polymyxin B1-LPS complex -> Disrupted membrane -> Cell death []


Physical And Chemical Properties Analysis

  • Melting Point: Not reported due to its complex structure.
  • Boiling Point: Decomposes before boiling.
  • Solubility: Soluble in water and methanol, insoluble in most organic solvents.
  • Stability: Relatively stable under neutral conditions, but degrades under extreme temperatures, strong acids, and strong bases.

As discussed earlier, Polymyxin B1 disrupts the bacterial cell membrane through interaction with LPS molecules. This disrupts membrane integrity and leads to cell death [, ].

  • Toxicity: Polymyxin B1 can be nephrotoxic (kidney damaging) and neurotoxic (nervous system damaging) at high doses [].
  • Other Hazards: Limited data exists on flammability and reactivity, but as a peptide, it is likely not highly flammable and not particularly reactive under most conditions.

Antimicrobial Activity:

  • Polymyxin B1 exhibits activity against various Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli []. Its mechanism of action involves disrupting the bacterial cell membrane, leading to cell death [].
  • Research suggests Polymyxin B1 might be a potential treatment option for infections caused by multidrug-resistant bacteria [].

Current Research Areas:

  • Studies are ongoing to explore the potential of Polymyxin B1 derivatives with improved efficacy and reduced nephrotoxicity (kidney damage) [].
  • Research is also investigating the use of Polymyxin B1 in combination with other antibiotics to combat complex bacterial infections [].

Limitations:

  • Polymyxin B1 can cause nephrotoxicity, limiting its use at higher doses [].
  • The emergence of resistance among some bacterial strains is a growing concern [].

Please note:

  • The information provided is for general knowledge purposes only and should not be interpreted as medical advice.

XLogP3

-2.5

UNII

B35S89JSRU

Pharmacology

Polymyxin B1 is a polypeptide obtained from Bacillus polymyxa strains with antimicrobial activity. Polymyxin B1 exerts its antimicrobial effect through its cationic detergent action on cell membranes. Specifically, this antibiotic binds to the negatively charged site in the lipopolysaccharide layer of the bacterial cell membrane via electrostatic affinity with the positively charged amino groups in the cyclic peptide portion. Subsequently, the fatty acid portion of polymyxin B1 dissolves in the hydrophobic region of the bacterial cell membrane. This results in an alteration in cell membrane structure, disruption of cell wall integrity and an increase in permeability for water and molecules. This will eventually lead to bacterial cell death.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Wikipedia

Polymyxin B1

Dates

Modify: 2024-01-05
Newton, B. A. /The Properties and Mode of Action of the Polymyxins./ Bacteriology Reviews (n.d.): 14-27. www.ncbi.gov. Web. 21 Aug. 2012.Selim S., Negrel J., Govaerts C., Gianinazzi S. and Tuinen van D., 2005, Isolation and Partial Characterization of Antagonistic Peptides Produced by Paenibacillus sp. Strain B2 Isolated from the Sorghum Mycorrhizosphere. Applied and Environmental Microbiology, Nov. 2005, p. 6501–6507

Explore Compound Types